molecular formula C15H24O B12661783 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one CAS No. 84963-19-9

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one

Katalognummer: B12661783
CAS-Nummer: 84963-19-9
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: AXYIDWDOHUKDOI-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-one is a bicyclic organic compound with a unique structure characterized by four methyl groups and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated bicyclic compound.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol
  • (1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo(8.1.0)undeca-2,6-diene

Uniqueness

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a double bond within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

84963-19-9

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-one

InChI

InChI=1S/C15H24O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-13H,5,7-9H2,1-4H3/b10-6-

InChI-Schlüssel

AXYIDWDOHUKDOI-POHAHGRESA-N

Isomerische SMILES

CC1C2CC(C2CC/C(=C\CC1=O)/C)(C)C

Kanonische SMILES

CC1C2CC(C2CCC(=CCC1=O)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.